molecular formula C7H16ClNO B2570363 (2R,4R)-2-Ethyloxan-4-amine;hydrochloride CAS No. 2378490-13-0

(2R,4R)-2-Ethyloxan-4-amine;hydrochloride

Cat. No.: B2570363
CAS No.: 2378490-13-0
M. Wt: 165.66
InChI Key: PDNJJUVKXFGWDS-ZJLYAJKPSA-N
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Description

(2R,4R)-2-Ethyloxan-4-amine;hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique stereochemistry and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2-Ethyloxan-4-amine;hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of (2R,4R)-1,5-dichloro-2,4-pentanediol as a starting material, which undergoes a series of reactions including oxidation and substitution to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs biocatalysis due to its efficiency and selectivity. Enzymatic synthesis using specific enzymes can provide high yields and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-2-Ethyloxan-4-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

(2R,4R)-2-Ethyloxan-4-amine;hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,4R)-2-Ethyloxan-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,4R)-2-Ethyloxan-4-amine;hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to modulate neurotransmitter levels and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

IUPAC Name

(2R,4R)-2-ethyloxan-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-2-7-5-6(8)3-4-9-7;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNJJUVKXFGWDS-ZJLYAJKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(CCO1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@@H](CCO1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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